Pyrrolidine-2-carboxamide hydrochloride

Solubility Formulation Peptide Synthesis

Researchers attempting aqueous peptide coupling often face poor reaction homogeneity when using single-enantiomer prolinamide salts with limited solubility. Pyrrolidine-2-carboxamide hydrochloride (CAS 115630-49-4), the racemic hydrochloride salt, resolves this with a water solubility of ~50 mg/mL-over 50% higher than the L-enantiomer-enabling high-concentration amide bond formation in aqueous media with reduced organic co-solvent demand. Its distinct melting point (146-150 °C) also serves as a reliable thermal analysis reference. • Superior solubility (~50 mg/mL) drives homogeneous aqueous coupling and simplified purification. • Racemic nature provides a cost-effective chiral building block for achiral derivative synthesis and chiral HPLC/SFC method development. • Bulk stock available; competitively priced for kilo-scale R&D and production campaigns.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 115630-49-4
Cat. No. B555561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2-carboxamide hydrochloride
CAS115630-49-4
Synonymspyrrolidine-2-carboxamidehydrochloride; 115630-49-4; H-DL-Pro-NH2; SBB004067; 2-Pyrrolidinecarboxamide,hydrochloride(1:1); DL-ProlinamideHCl; D,L-ProlinamideHCl; AC1MI2TL; AC1Q3CSH; H-PRO-NH2HCL; dl-prolinamidehydrochloride; KSC915C9R; SCHEMBL241228; CTK8B5198; CSKSDAVTCKIENY-UHFFFAOYSA-N; MolPort-004-946-899; ANW-47928; AKOS015849680; DS-1703; RTR-002959; TRA0046467; VA50690; VC31080; (2S)pyrrolidine-2-carboxamide,chloride; AK-65799
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H
InChIKeyCSKSDAVTCKIENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2-carboxamide HCl – Procurement & Technical Baseline


Pyrrolidine-2-carboxamide hydrochloride (CAS 115630-49-4), also known as DL-prolinamide hydrochloride or (RS)-Pyrrolidine-2-carboxylic acid amide hydrochloride, is a racemic, hydrochloride salt of proline amide [1]. With a molecular formula of C5H11ClN2O and a molecular weight of 150.61 g/mol, this compound is a key chiral intermediate and building block for pharmaceutical synthesis and peptide research . The compound's racemic nature provides a distinct physicochemical profile compared to its single-enantiomer counterparts, which influences its solubility, melting point, and utility in specific research and industrial applications .

Pyrrolidine-2-carboxamide HCl – Why Substitution Fails


Substituting Pyrrolidine-2-carboxamide hydrochloride (racemic, CAS 115630-49-4) with its single enantiomers, such as L-prolinamide hydrochloride (CAS 42429-27-6) or D-prolinamide hydrochloride, leads to fundamentally different physicochemical properties and application outcomes. The racemic mixture exhibits a unique melting point of 146-150 °C compared to 178-182 °C for the L-enantiomer [1], indicating a distinct crystalline lattice. More critically, the racemate demonstrates a water solubility of approximately 50 mg/mL [2], whereas the L-enantiomer's solubility is reported as 32.7 mg/mL . These quantifiable differences in solid-state properties and solution behavior directly impact reaction homogeneity, purification efficiency, and analytical method development. Therefore, simple replacement with a single enantiomer without careful validation can lead to process failures or inconsistent research results.

Pyrrolidine-2-carboxamide HCl – Product Evidence


Enhanced Aqueous Solubility vs. L-Enantiomer

The racemic mixture (CAS 115630-49-4) demonstrates significantly higher water solubility than its L-enantiomer counterpart. The racemate's solubility is reported at 50 mg/mL in water [1], while the L-prolinamide hydrochloride (CAS 42429-27-6) exhibits a solubility of 32.7 mg/mL . This 53% higher solubility in the racemate is a critical differentiator for applications requiring high-concentration aqueous reactions or formulations.

Solubility Formulation Peptide Synthesis

Lower Melting Point & Thermal Behavior

The racemic form (CAS 115630-49-4) exhibits a melting point range of 146-150 °C , which is substantially lower than the L-enantiomer's melting point of 178-182 °C [1]. This 32 °C difference in melting point indicates a different crystalline packing arrangement and can influence compound handling, drying, and storage conditions.

Thermal Analysis Crystallinity Process Chemistry

Racemic Purity vs. Single Enantiomer

The target compound (CAS 115630-49-4) is specifically supplied as a racemic mixture (DL-form), with typical commercial purity ≥99% (TLC) . In contrast, single enantiomers like L-prolinamide hydrochloride (CAS 42429-27-6) are often supplied with ≥99% enantiomeric excess (ee) [1]. The racemic nature is a defined and verifiable characteristic, essential for applications where both enantiomers are required or where the unique physical properties of the racemate are needed.

Chiral Purity Quality Control Analytical Chemistry

Pyrrolidine-2-carboxamide HCl – Application Scenarios


Aqueous-Phase Peptide Coupling

Leverage the superior water solubility (50 mg/mL) of the racemic hydrochloride salt to conduct peptide coupling and amide bond formation in high-concentration aqueous media, minimizing the use of organic co-solvents and improving reaction homogeneity [1].

Crystallization & Solid-Form Screening

Exploit the distinct melting point (146-150 °C) of the racemic hydrochloride as a reference standard in thermal analysis and to investigate the influence of stereochemistry on crystalline lattice formation and stability .

Chiral Resolution Method Development

Utilize the racemic mixture as a test substrate to develop and validate chiral chromatographic methods (e.g., HPLC, SFC) for the separation and quantification of prolinamide enantiomers in pharmaceutical intermediates [2].

Non-Chiral Proline Building Blocks

Employ the racemic form as a cost-effective and readily available starting material for the synthesis of achiral pyrrolidine-2-carboxamide derivatives used in medicinal chemistry and agrochemical research .

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